molecular formula C10H11NO2S B14187596 3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide CAS No. 918136-14-8

3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide

Cat. No.: B14187596
CAS No.: 918136-14-8
M. Wt: 209.27 g/mol
InChI Key: UKQLQKIAXDJQMC-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide is an organic compound with a unique structure that combines a thiophene ring with a hydroxy group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-methylbut-3-yn-2-ol with thiophene-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the use of a catalyst such as palladium on carbon (Pd/C) can facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the hydroxy and 2-methylbut-3-yn-2-yl groups.

    3-Hydroxythiophene: Lacks the carboxamide and 2-methylbut-3-yn-2-yl groups.

    N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide: Lacks the hydroxy group.

Uniqueness

3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide is unique due to the presence of both the hydroxy group and the 2-methylbut-3-yn-2-yl group, which confer specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

IUPAC Name

3-hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-4-10(2,3)11-9(13)8-7(12)5-6-14-8/h1,5-6,12H,2-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQLQKIAXDJQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC(=O)C1=C(C=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727070
Record name 3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918136-14-8
Record name 3-Hydroxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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